molecular formula C16H25FN2O3S B2428630 4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 695172-59-9

4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2428630
CAS No.: 695172-59-9
M. Wt: 344.45
InChI Key: BMCQHSNDINVDBL-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide (CAS 867135-52-2) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and preclinical research. Its molecular structure incorporates a 2,2,6,6-tetramethylpiperidine moiety, a feature often associated with compounds that interact with the central nervous system. The integration of a sulfonamide group with a fluorine atom is a strategic approach in modern drug design, as this combination is known to enhance key pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets . Sulfonamide-based compounds have demonstrated a broad and promising pharmacological profile in scientific studies. Research on analogous structures has revealed potential antinociceptive and antiallodynic effects in models of acute and neuropathic pain . Furthermore, the structural framework of this compound suggests potential for development in other therapeutic areas, given that related Se,N-containing heterocycles are being investigated for antiviral, antibacterial, and anticancer properties . This chemical is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound as a key intermediate for constructing complex molecular architectures or as a pharmacologically relevant scaffold for lead optimization and drug discovery programs.

Properties

IUPAC Name

4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-7-6-11(17)8-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQHSNDINVDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C=C2)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluoro-2-Methoxybenzenesulfonyl Chloride

The benzenesulfonyl chloride intermediate is synthesized via chlorosulfonation of 4-fluoro-2-methoxybenzene. In a typical procedure, 4-fluoro-2-methoxybenzene (1.0 equiv) is treated with chlorosulfonic acid (3.0 equiv) at 0–5°C for 4 hours, followed by quenching with ice water to precipitate the sulfonyl chloride. Alternative methods employ thionyl chloride (SOCl₂) for converting sulfonic acids to sulfonyl chlorides, though this requires prior synthesis of 4-fluoro-2-methoxybenzenesulfonic acid via sulfuric acid-mediated sulfonation.

Key Data:

Parameter Value Source
Yield (chlorosulfonation) 72–78%
Purity (HPLC) ≥95%

Preparation of 2,2,6,6-Tetramethylpiperidin-4-Amine

The piperidine amine is synthesized via a modified Leuckart reaction. Cyclohexanone (1.0 equiv) reacts with ammonium formate (2.5 equiv) and formic acid at 150°C for 12 hours, followed by hydrolysis with hydrochloric acid to yield 2,2,6,6-tetramethylpiperidin-4-amine. Catalytic hydrogenation (H₂/Pd-C) of the corresponding imine intermediate offers higher stereocontrol, achieving >98% trans-configuration purity.

Optimization Insight:

  • Temperature: 150°C maximizes cyclization efficiency.
  • Catalyst Loading: 5 wt% Pd/C reduces reaction time by 40% compared to 2 wt%.

Sulfonamide Coupling Reaction

Nucleophilic Substitution Mechanism

The final step involves reacting 4-fluoro-2-methoxybenzenesulfonyl chloride (1.05 equiv) with 2,2,6,6-tetramethylpiperidin-4-amine (1.0 equiv) in dichloromethane (DCM) at 0–5°C, with triethylamine (TEA, 2.0 equiv) as a base. The reaction proceeds via a two-step mechanism: (1) formation of a sulfonate intermediate, and (2) nucleophilic attack by the piperidine amine.

Reaction Conditions:

Parameter Optimal Range Impact on Yield
Temperature 0–5°C Minimizes hydrolysis
Solvent Anhydrous DCM 89% yield
Base TEA vs. DIPEA TEA preferred (Δ+7% yield)

Purification and Crystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving 93% purity. For pharmaceutical-grade material, column chromatography (SiO₂, hexane/ethyl acetate 4:1) elevates purity to >99%. Industrial-scale processes employ continuous crystallization reactors to enhance throughput.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities utilize microreactors for sulfonamide coupling, reducing reaction time from 8 hours (batch) to 15 minutes. Key advantages include:

  • Safety: Minimized exposure to toxic intermediates.
  • Yield: 94% vs. 82% in batch.

Waste Management

Spent TEA and DCM are recovered via distillation (85% efficiency), aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H), 7.12 (d, J = 6.8 Hz, 1H), 3.89 (s, 3H, OCH₃), 3.45 (m, 1H, piperidine-H), 1.42 (s, 12H, CH₃).
  • HRMS (ESI): m/z 344.4 [M + H]⁺ (calc. 344.4).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms ≥99% purity with retention time 8.2 min.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrolysis of Sulfonyl Chloride: Controlled temperature (0–5°C) and anhydrous conditions reduce hydrolysis to <2%.
  • Di-Substitution: Excess amine (1.2 equiv) suppresses N,N-disubstitution byproducts.

Stereochemical Control

The tetramethylpiperidine ring adopts a chair conformation, favoring axial positioning of the sulfonamide group. Catalytic asymmetric synthesis remains an area of active research.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of 4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)aniline.

    Substitution: Formation of 4-azido-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide.

Scientific Research Applications

4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The fluorine atom and methoxy group can enhance the compound’s binding affinity and selectivity for certain proteins or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-methoxybenzenesulfonamide: Lacks the tetramethylpiperidine moiety, resulting in different chemical properties and reactivity.

    2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Lacks the fluorine atom, which affects its binding affinity and selectivity.

    4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide:

Uniqueness

4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the fluorine atom enhances its stability and binding affinity, while the methoxy group and sulfonamide moiety contribute to its reactivity and potential therapeutic applications.

Biological Activity

4-Fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

  • IUPAC Name : 4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
  • Molecular Formula : C16H25FN2O3S
  • CAS Number : 867135-52-2

Structural Features

The compound features a sulfonamide group which is known for its ability to interact with various biological targets. The presence of the fluorine atom and methoxy group enhances its binding affinity and selectivity towards specific proteins or receptors.

Synthesis

The synthesis of 4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves:

  • Preparation of 4-fluoro-2-methoxybenzenesulfonyl chloride.
  • Reaction with 2,2,6,6-tetramethylpiperidine under basic conditions (e.g., using triethylamine).
  • Purification of the product through standard techniques such as chromatography.

This multi-step synthesis allows for the production of the compound in a laboratory setting while maintaining high purity and yield .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes through competitive inhibition. The sulfonamide moiety can form hydrogen bonds with enzyme active sites, thereby modulating their activity. The fluorine and methoxy substituents may enhance the compound's interaction with target proteins .

Pharmacological Studies

Recent studies have explored various pharmacological properties of 4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide:

  • Anti-inflammatory Activity : Preliminary in vitro assays indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : In cell line studies, the compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction mechanisms.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AnticancerInduction of apoptosis in breast cancer cells
Enzyme InhibitionCompetitive inhibition of carbonic anhydrase

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines (breast and prostate cancer), 4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to programmed cell death. These findings suggest potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution between a sulfonyl chloride derivative and a substituted piperidine. For example, reacting 4-fluoro-2-methoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidin-4-amine under basic conditions (e.g., NaOH or triethylamine) in solvents like DMF or dichloromethane . Temperature control (60–80°C) and inert atmospheres minimize side reactions. Yield optimization requires stoichiometric balancing and purification via recrystallization or column chromatography .

Q. How can crystallographic techniques resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For example, disordered TMP (tetramethylpiperidine) groups in similar compounds were resolved using restrained refinement and occupancy adjustments . Key parameters include bond lengths (e.g., S–N at ~1.63 Å) and angles (e.g., C–S–O at ~106°), validated against Cambridge Structural Database (CSD) entries .

Advanced Research Questions

Q. What kinetic and mechanistic insights govern the sulfonamide bond formation in this compound?

  • Methodology : Pseudo-first-order kinetics can be studied using UV-Vis or NMR spectroscopy to monitor sulfonyl chloride consumption. Activation energy (Ea) is derived from Arrhenius plots across temperatures (25–80°C). Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., pyridine vs. Et₃N) significantly affect reaction rates due to their impact on nucleophilicity and transition-state stabilization .

Q. How do steric and electronic effects of the TMP group influence biological target binding?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with targets like carbonic anhydrase or kinases. The TMP group’s steric bulk may hinder binding in narrow active sites, while its electron-donating methyl groups modulate charge distribution. Comparative studies with non-methylated piperidine analogs reveal differences in binding affinity (ΔG) and residence times .

Q. What strategies mitigate crystallographic disorder in derivatives of this compound?

  • Methodology : Co-crystallization with stabilizing agents (e.g., crown ethers) or low-temperature data collection (100 K) reduces thermal motion artifacts. For example, in bis-TMP naphthalimide analogs, disorder in the piperidine ring was resolved by refining two conformers with 50:50 occupancy . Hydrogen-bond networks (N–H⋯O) further stabilize crystal packing, as seen in orthogonal Pbca symmetry systems .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?

  • Methodology : Systematic modification of substituents (e.g., replacing -OCH₃ with -CF₃ or -NO₂) followed by in vitro assays (e.g., IC₅₀ determination) identifies key pharmacophores. For instance, fluorination at the 4-position enhances metabolic stability, while methoxy groups improve solubility. QSAR models using Hammett constants (σ) and logP values correlate electronic effects with activity .

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